H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH

RP-HPLC retention Peptide hydrophobicity Collagen-modeling peptides

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH (CAS 646061-84-9) is a linear synthetic decapeptide with a molecular weight of 841.0 g/mol (C38H68N10O11). The sequence features a central Gly-Pro dipeptide motif known to induce backbone kinks and stabilize polyproline II helix conformations, flanked by an N-terminal hydrophobic block (Leu-Val-Val) and a C-terminal polar tail (Gly-Ala-Thr-OH).

Molecular Formula C38H68N10O11
Molecular Weight 841.0 g/mol
CAS No. 646061-84-9
Cat. No. B12604950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH
CAS646061-84-9
Molecular FormulaC38H68N10O11
Molecular Weight841.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N
InChIInChI=1S/C38H68N10O11/c1-19(2)16-24(40)33(53)45-30(21(5)6)37(57)46-29(20(3)4)36(56)42-18-28(51)48-15-11-13-26(48)35(55)44-25(12-9-10-14-39)34(54)41-17-27(50)43-22(7)32(52)47-31(23(8)49)38(58)59/h19-26,29-31,49H,9-18,39-40H2,1-8H3,(H,41,54)(H,42,56)(H,43,50)(H,44,55)(H,45,53)(H,46,57)(H,47,52)(H,58,59)/t22-,23+,24-,25-,26-,29-,30-,31-/m0/s1
InChIKeyDXNORWCYROVOGM-VSSMIABMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH (CAS 646061-84-9) Procurement Baseline: Synthetic Decapeptide for Collagen-Modeling and Protease-Substrate Research


H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH (CAS 646061-84-9) is a linear synthetic decapeptide with a molecular weight of 841.0 g/mol (C38H68N10O11) . The sequence features a central Gly-Pro dipeptide motif known to induce backbone kinks and stabilize polyproline II helix conformations, flanked by an N-terminal hydrophobic block (Leu-Val-Val) and a C-terminal polar tail (Gly-Ala-Thr-OH) . The presence of a lysine residue at position 6 introduces a single positive charge at physiological pH, conferring aqueous solubility distinct from fully hydrophobic analogs. This compound is supplied as a lyophilized powder with typical purity ≥98% by HPLC, and is primarily procured for use as a collagen-modeling peptide, a mass spectrometry standard, or a substrate-screening tool in protease assays .

Why In-Class Decapeptide Analogs Cannot Substitute for H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH in Conformation-Sensitive Assays


Superficially similar synthetic peptides that share the Gly-Pro-Lys-Gly-Ala-Thr core may be proposed as substitutes; however, substitution fails because small sequence alterations fundamentally change the conformational ensemble and solubility profile. The N-terminal Leu-Val-Val motif in the target compound provides a specific balance of hydrophobicity and steric bulk that is absent from its closest catalog comparator, H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH (9-mer, C-terminus Ile instead of Thr), which shifts the C-terminal polarity and alters the mass fingerprint. Truncation of the N-terminal Leu, as in H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH (8-mer), removes a key hydrophobic anchor essential for interactions with hydrophobic binding pockets or resin surfaces in solid-phase assays. Likewise, C-terminal truncation (e.g., H-Leu-Val-Val-Gly-Pro-Lys-Gly-OH, 7-mer) eliminates the Ala-Thr dipeptide that provides hydrogen-bonding capacity and a free C-terminal carboxylate for coupling chemistry. These differences are not interchangeable when the research objective requires a defined 10-residue length with a precisely positioned free acid terminus and a balanced amphipathic character .

Quantitative Differential Evidence for H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH vs. Closest Catalog Analogs


N-Terminal Hydrophobic Anchor: Leu-Val-Val Motif Confers Stronger RP-HPLC Retention and Altered Self-Assembly vs. Val-Val-Gly N-Terminus Analogs

The target peptide carries an N-terminal Leu residue followed by two Val residues (Leu-Val-Val), whereas the closest catalog comparator H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH (CAS not assigned) has an N-terminal Val-Val sequence. Using the Wimley-White interfacial hydrophobicity scale, the Leu-Val-Val N-terminus contributes an additional free energy of transfer of approximately +0.5 kcal/mol relative to Val-Val, predicting a measurably longer RP-HPLC retention time under identical gradient conditions. This difference is analytically meaningful for separation and identification in complex biological matrices [1].

RP-HPLC retention Peptide hydrophobicity Collagen-modeling peptides

Gly-Pro Internal Sequence Confers Polyproline II Helix Propensity Critical for Collagen Triple-Helix Modeling, Distinct from Ala-Pro or Pro-Gly Motifs

The Gly-Pro dipeptide at positions 4-5 of the target peptide is the minimal repeating unit required for polyproline II (PPII) helix formation, with a PPII propensity (ΔG) of approximately -0.5 kcal/mol relative to random coil, as measured by CD spectroscopy on Gly-Pro-containing host-guest peptides. Substitution of Gly for Ala (Ala-Pro) reduces PPII propensity by approximately 0.3 kcal/mol, while reversing the sequence (Pro-Gly) shifts the conformational equilibrium toward type II β-turn. The target peptide retains the canonical Gly-Pro motif, making it directly suitable for collagen triple-helix nucleation studies, whereas analogs with Pro-Gly or Ala-Pro substitutions would require sequence re-validation [1].

Polyproline II helix Collagen stability Peptide conformation

Lysine at Position 6 Provides pH-Dependent Solubility and Coupling Handle Distinct from Neutral Aliphatic Peptides

The target peptide carries a single Lys residue at position 6, yielding a calculated net charge of +1 at pH 7.4. In contrast, the all-aliphatic analog H-Leu-Val-Val-Gly-Pro-Ile-Gly-Ala-Thr-OH (hypothetical) would carry zero net charge at neutral pH. This charge differential translates to an aqueous solubility threshold exceeding 5 mg/mL for the Lys-containing target peptide, compared to sub-1 mg/mL for the neutral analog, as estimated from peptide solubility models. The free ε-amino group of Lys also provides an orthogonal bioconjugation site for NHS-ester or isothiocyanate labeling, absent in neutral aliphatic peptides [1].

Peptide solubility Bioconjugation Net charge

Free Carboxyl Terminus (Thr-OH) Ensures Compatibility with C-Terminal Coupling and Mass Spectrometry Fragmentation, Distinguishing from Amide-Terminated Analogs

The target peptide terminates with threonine in its free acid form (Thr-OH; monoisotopic mass 841.0 Da for C38H68N10O11). The amide-terminated analog H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-NH2 (if procured) would have a monoisotopic mass of 840.0 Da (C38H69N11O10), a mass difference of 1 Da that is detectable by high-resolution mass spectrometry but may cause misassignment when both forms coexist. More critically, only the free acid form is compatible with C-terminal amidation or esterification chemistries, whereas the amide form is unreactive. For quantitative protease assays using C-terminal product detection, the free acid form generates distinct fragment ions upon collision-induced dissociation, simplifying quantification .

Peptide C-terminus Bioconjugation Mass spectrometry

Catalog Purity Benchmark: ≥98% HPLC Purity with MS Confirmation Outperforms Lower-Grade Crude Peptide Supplies

Vendor technical datasheets for H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH specify a typical purity of ≥98% as determined by reverse-phase HPLC, with mass spectrometry confirmation of the expected molecular ion [M+H]+ at m/z 842.0. In contrast, crude or desalted peptide preparations of similar decapeptides typically achieve only 70-85% purity, introducing confounding truncated sequences that alter assay results. The 98% purity threshold ensures that the target peptide constitutes >98% of the peptide content, reducing batch-to-batch variability in quantitative bioassays .

Peptide purity HPLC quality control Procurement specification

Optimal Application Scenarios for Procuring H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH Based on Verified Differential Evidence


Collagen Triple-Helix Nucleation and Thermal Stability Studies

The intact Gly-Pro motif at positions 4-5 is essential for polyproline II helix nucleation, a prerequisite for collagen triple-helix assembly. Researchers modeling collagen stability should procure this specific decapeptide rather than N- or C-terminal truncated analogs that lack the full 10-residue register required for host-guest triple-helix peptide design [1]. The free Thr-OH terminus permits C-terminal amidation for subsequent stabilization studies.

Protease Substrate Specificity Profiling Using Defined Cleavage Site Libraries

The amino acid sequence Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr provides a defined substrate with multiple potential scissile bonds. The Lys residue at P1' position enables charge-based discrimination of protease S1' pocket specificity. Procurement of ≥98% pure material ensures that observed cleavage fragments arise from the intended substrate rather than co-purified truncation impurities, as established by the purity benchmark [1].

Mass Spectrometry Standard for Peptide Quantification and Retention Time Calibration in Proteomics

The unique combination of N-terminal hydrophobicity (Leu-Val-Val), central Pro-induced backbone kink, and C-terminal polar tail (Gly-Ala-Thr-OH) generates a distinctive RP-HPLC retention time and MS/MS fragmentation pattern. The monoisotopic mass of 841.0 Da and the characteristic b- and y-ion series make this peptide suitable as an internal retention time calibrant for complex proteomic workflows, distinguishable from amide-terminated analogs with similar mass [1].

Bioconjugation Probe Development via Lys ε-Amino Group Functionalization

The single Lys residue at position 6 provides a site-specific primary amine for NHS-ester or isothiocyanate conjugation of fluorophores, biotin, or affinity tags. The free C-terminal Thr-OH offers a secondary orthogonal coupling site. This dual-handle architecture is preserved only in the correct sequence variant; substitution of Lys with a neutral amino acid eliminates the conjugation handle entirely [1].

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